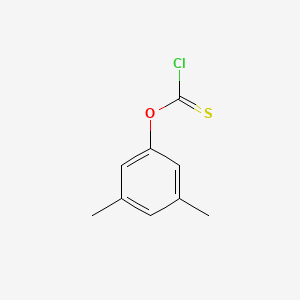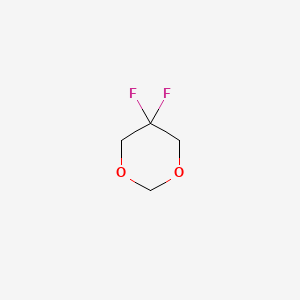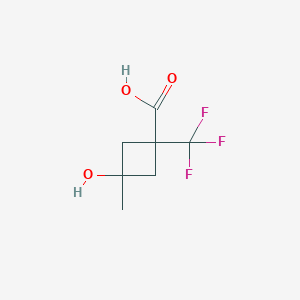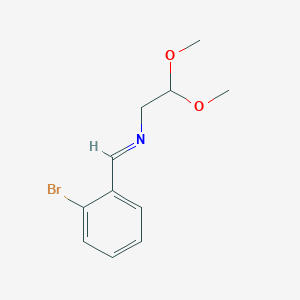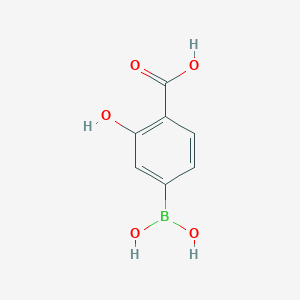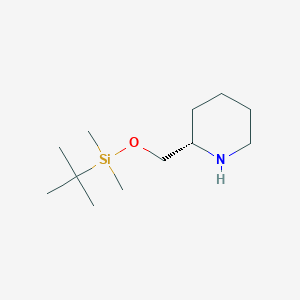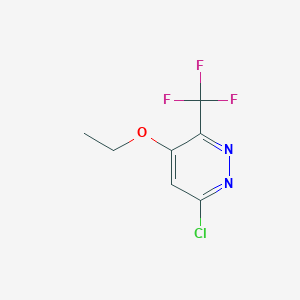![molecular formula C14H18F4S2Sn2 B12844058 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of perfluorinated bithiophene units and trimethylstannane groups
Preparation Methods
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of perfluoro-[2,2’-bithiophene] and trimethylstannane.
Stille coupling reaction: The perfluoro-[2,2’-bithiophene] is reacted with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Scientific Research Applications
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It is utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) involves its ability to participate in electron transfer processes. The perfluorinated bithiophene units provide a stable π-conjugated system that facilitates charge transport. The trimethylstannane groups enhance the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other molecules in the material matrix .
Comparison with Similar Compounds
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as:
2,2’-Bithiophene: This compound lacks the perfluorinated and trimethylstannane groups, resulting in different electronic properties and reactivity.
Thieno[3,2-b]thiophene: Similar to bithiophene but with a fused thiophene ring, leading to different conjugation and electronic characteristics.
Bis(trimethylstannyl)acetylene: Contains trimethylstannane groups but lacks the bithiophene core, resulting in different applications and reactivity.
These comparisons highlight the unique features of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), such as its enhanced electronic properties and suitability for use in advanced materials and electronic devices.
Properties
Molecular Formula |
C14H18F4S2Sn2 |
|---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
[5-(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C8F4S2.6CH3.2Sn/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8;;;;;;;;/h;6*1H3;; |
InChI Key |
NUERQKHYQKIVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Sn](C)(C)C)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
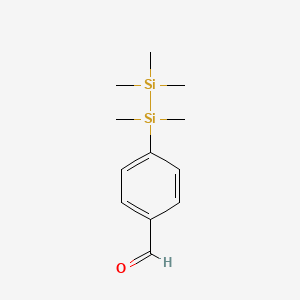
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
